molecular formula C13H15FO2 B2615015 (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid CAS No. 1216362-44-5

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid

Cat. No.: B2615015
CAS No.: 1216362-44-5
M. Wt: 222.259
InChI Key: FVFBYWQARVLUHO-DHZHZOJOSA-N
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Description

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid is an organic compound characterized by the presence of a fluorophenyl group and a methylhexenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid typically involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration to form the conjugated enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale Aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for cyclooxygenase inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid is unique due to its specific combination of a fluorophenyl group and a methylhexenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-9(2)7-11(8-13(15)16)10-3-5-12(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFBYWQARVLUHO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=C\C(=O)O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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